molecular formula C15H15N3O6S2 B2493094 3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1795449-28-3

3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2493094
CAS RN: 1795449-28-3
M. Wt: 397.42
InChI Key: PMGCWTIOEJXIRB-UHFFFAOYSA-N
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Description

This chemical compound belongs to a class of molecules that often exhibit significant biological activities. Thiazolidine-2,4-diones, in particular, have been extensively studied for their potential pharmacological properties. Although specific studies on this compound are not directly found, related research on oxazolidines, thiazolidines, and their derivatives provides insights into the synthesis, molecular structure, chemical reactions, and properties of such compounds.

Synthesis Analysis

The synthesis of related compounds, such as oxazolidines and thiazolidines, from β-hydroxy- or β-mercapto-α-amino acid esters involves fusion with aromatic aldehydes, followed by various reactions including dehydrogenation and acetylation to yield bicyclic compounds (Badr et al., 1981). These methods highlight the versatility of precursor compounds and the complexity of synthesizing such intricate molecules.

Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-diones often includes a bicyclic system, where cyclization reactions play a crucial role in forming the core structure. The presence of sulfonyl and pyrrolidinyl groups in the compound indicates specific functional groups that could influence its chemical behavior and biological activity. Structural analyses typically involve NMR, IR spectroscopy, and mass spectrometry to elucidate the compound's framework and confirm its identity.

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including Mannich reactions, which introduce new functional groups and alter the molecule's properties (Badr et al., 1981). Such reactions are crucial for modifying the compound to enhance its biological activity or to study its chemical properties further.

Scientific Research Applications

Synthesis and Chemical Properties

  • Thiazolidine-2,4-diones, like the compound , have been explored in various synthesis processes. For instance, 2-Aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines were prepared from α-amino acid ethyl esters containing hydroxyl or mercapto groups, showcasing the adaptability of thiazolidine derivatives in chemical synthesis (Badr, Aly, Fahmy, & Mansour, 1981).

Biological Activity and Therapeutic Potential

Applications in Drug Synthesis and Modification

  • In drug development, thiazolidine-2,4-dione derivatives have been used to synthesize novel compounds with potential antiproliferative activity against human cancer cell lines, indicating their role in cancer research and therapy (Kim, Ahn, Lee, Kang, Lee, Shin, Ahn, Hong, & Yoon, 2004).

properties

IUPAC Name

3-[1-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)sulfonyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6S2/c1-16-11-6-10(2-3-12(11)24-14(16)20)26(22,23)17-5-4-9(7-17)18-13(19)8-25-15(18)21/h2-3,6,9H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGCWTIOEJXIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(C3)N4C(=O)CSC4=O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

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